Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate typically involves the fluorination of an imidazole precursor. One common method is the reaction of ethyl imidazole-5-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated imidazoles are investigated for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more potent and specific effects.
Comparison with Similar Compounds
Ethyl 2,4-difluoro-1H-imidazole-5-carboxylate can be compared with other fluorinated imidazole derivatives, such as:
- Ethyl 4-fluoro-1H-imidazole-5-carboxylate
- Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate
These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique arrangement of fluorine atoms in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 2,5-difluoro-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZHMZPSUKCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342527 | |
Record name | Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89676-59-5 | |
Record name | Ethyl 2,5-difluoro-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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